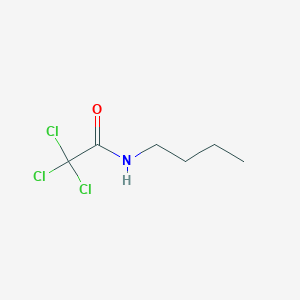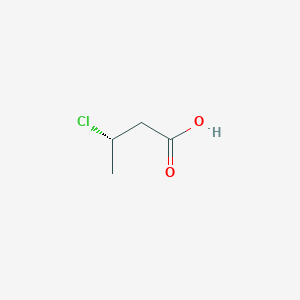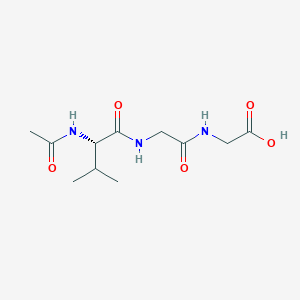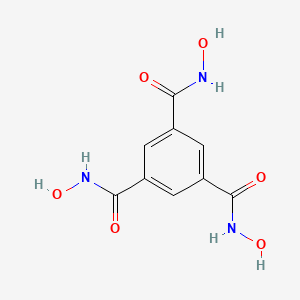
1,3,5-Benzenetricarboxamide, N,N',N''-trihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Benzenetricarboxamide, N,N’,N’‘-trihydroxy- is a compound that belongs to the family of benzenetricarboxamides. These compounds are known for their ability to form supramolecular structures through self-assembly. The unique structure of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with appropriate amines under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzenetricarboxamides .
Wissenschaftliche Forschungsanwendungen
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex supramolecular structures and materials.
Biology: Investigated for its potential in drug delivery systems and as a scaffold for biomolecular interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as self-healing materials and responsive polymers
Wirkmechanismus
The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves its ability to form hydrogen bonds and participate in supramolecular self-assembly. The compound can interact with various molecular targets through hydrogen bonding, leading to the formation of well-defined structures. These interactions can influence the compound’s properties and its ability to exert specific effects in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Benzenetricarboxylic acid: A precursor to 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- and other benzenetricarboxamides.
N,N’,N’'-Tris(2-aminoethyl)-1,3,5-benzenetricarboxamide: A similar compound with different substituents on the amide groups.
N,N’,N’'-Tris(3-pyridyl)-1,3,5-benzenetricarboxamide: Another derivative with pyridyl groups, used in coordination chemistry
Uniqueness
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- is unique due to its specific functional groups that allow for versatile interactions and self-assembly. Its ability to form well-defined supramolecular structures makes it valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
30240-05-2 |
|---|---|
Molekularformel |
C9H9N3O6 |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
1-N,3-N,5-N-trihydroxybenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C9H9N3O6/c13-7(10-16)4-1-5(8(14)11-17)3-6(2-4)9(15)12-18/h1-3,16-18H,(H,10,13)(H,11,14)(H,12,15) |
InChI-Schlüssel |
IJDZJWBDGIZZAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


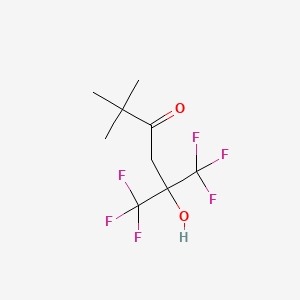
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)



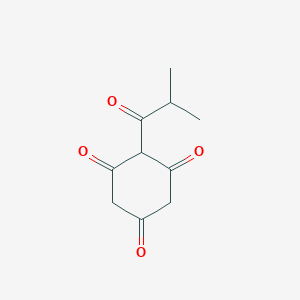
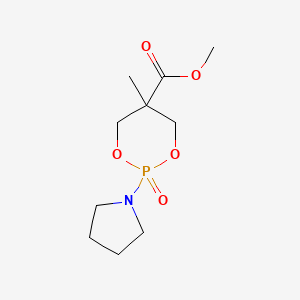
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
